molecular formula C19H23NO3S B2863101 1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-82-6

1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2863101
CAS No.: 1705837-82-6
M. Wt: 345.46
InChI Key: WZVGXILNSADWIW-UHFFFAOYSA-N
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Description

The compound 1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one features a spirocyclic framework combining isobenzofuran-3-one and piperidine moieties. Structural confirmation methods for related compounds include IR spectroscopy (amide C=O stretching at ~1650 cm⁻¹) and GC-MS, though molecular ion peaks may exhibit low intensity (0.5–8.0%) .

Properties

IUPAC Name

1'-(2-cyclopentylsulfanylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-17(13-24-14-5-1-2-6-14)20-11-9-19(10-12-20)16-8-4-3-7-15(16)18(22)23-19/h3-4,7-8,14H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVGXILNSADWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the isobenzofuran ring: This can be achieved through cyclization reactions involving suitable aromatic precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Spiro formation: The spiro linkage is formed through a reaction that connects the isobenzofuran and piperidine rings via a single atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent effects are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-(Cyclopentylthio)acetyl C₁₉H₂₃NO₃S 369.46 Thioether linkage, cyclopentyl group
Ethyl 1'-carboxylate Ethyl carboxylate C₁₅H₁₉NO₃ 261.32 Ester group, acute oral toxicity (GHS Cat. 4)
5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 5-Fluoro C₁₂H₁₂FNO₂ 221.23 Fluorine substitution, enhanced stability
Compound 37 (US28 ligand) Diphenylpentanenitrile C₂₅H₂₃N₂O₂ 386.47 Nitrile group, diphenyl moiety
1'-(Cyclohexylsulfonyl) analog Cyclohexylsulfonyl C₁₈H₂₃NO₄S 373.44 Sulfonyl group, increased polarity

Substituent Impact Analysis :

  • Thioether vs. Sulfonyl : The target compound’s cyclopentylthio group may confer moderate lipophilicity (logP ~3–4), whereas the sulfonyl analog likely exhibits higher polarity and lower membrane permeability.
  • Ester vs. Nitrile : Ethyl 1'-carboxylate has reactive ester groups (prone to hydrolysis), while Compound 37’s nitrile group may enhance interactions with cysteine residues in enzyme targets.

Q & A

Q. Methodological Answer :

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm >98% purity .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions (e.g., cyclopentylthio group at δ 2.8–3.2 ppm) .
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .
  • X-ray Crystallography : For absolute stereochemical determination if chiral centers are present .

Basic: How should solubility and storage conditions be optimized for in vitro assays?

Q. Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO (10 mM) with gentle heating (37°C) and sonication to avoid aggregation .
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
  • In Vitro Dilution : Dilute in assay buffer (e.g., PBS with 0.1% BSA) immediately before use to maintain solubility .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace cyclopentylthio with other thiols or alkyl groups) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites and guide SAR .
  • Data Interpretation : Compare IC₅₀ values and steric/electronic effects of substituents to identify critical pharmacophores .

Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?

Q. Methodological Answer :

  • Standardize Assays : Use consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Control for Solubility : Ensure compounds are fully solubilized to avoid false negatives .
  • Cross-Validate : Compare data across orthogonal assays (e.g., enzymatic activity vs. cellular proliferation) .
  • Meta-Analysis : Use cheminformatics tools (e.g., ChemAxon) to cluster analogs by structural similarity and re-analyze trends .

Advanced: What experimental strategies can elucidate the mechanism of action for this compound?

Q. Methodological Answer :

  • Target Identification :
    • Chemical Proteomics : Use photoaffinity labeling or pull-down assays with biotinylated probes .
    • CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes .
  • Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects .
  • In Silico Studies : Molecular dynamics simulations to model binding kinetics and conformational changes .

Advanced: How to address discrepancies in analytical data (e.g., NMR vs. X-ray)?

Q. Methodological Answer :

  • Re-examine Sample Purity : Contaminants (e.g., residual solvents) can distort NMR signals. Repurify via preparative HPLC .
  • Crystallization Conditions : Optimize solvent systems (e.g., DCM/hexane) to obtain diffraction-quality crystals .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may explain NMR/X-ray mismatches .

Advanced: What stability studies are critical under varying experimental conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .
  • pH Stability : Incubate in buffers (pH 2–9) to simulate gastrointestinal (oral) or lysosomal (cellular) environments .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation pathways .

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